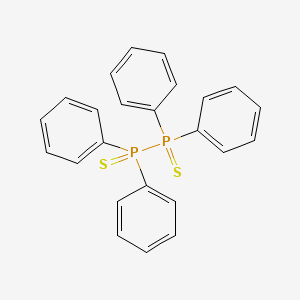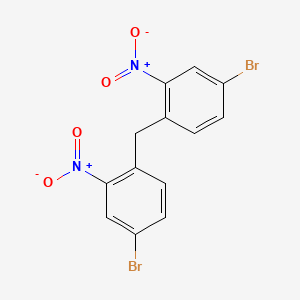
1,1'-Methanediylbis(4-bromo-2-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) is an organic compound with the molecular formula C13H8Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be synthesized through a multi-step process involving the nitration and bromination of benzene derivatives. The general synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-2-nitrobenzene.
Methylenation: Finally, the 4-bromo-2-nitrobenzene is reacted with formaldehyde in the presence of a base to form 1,1’-Methanediylbis(4-bromo-2-nitrobenzene).
Industrial Production Methods
Industrial production of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, acidic medium.
Major Products
Reduction: 1,1’-Methanediylbis(4-amino-2-nitrobenzene).
Substitution: 1,1’-Methanediylbis(4-hydroxy-2-nitrobenzene).
Oxidation: 1,1’-Methanediylbis(4-bromo-2-nitrobenzaldehyde).
Aplicaciones Científicas De Investigación
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1,1’-Methanediylbis(4-bromo-2-nitrobenzene) can be compared with other similar compounds such as:
- 1-Bromo-3-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
The uniqueness of 1,1’-Methanediylbis(4-bromo-2-nitrobenzene) lies in its dual bromine and nitro substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The methylene bridge further enhances its structural complexity and functionality.
Propiedades
Número CAS |
1092-55-3 |
|---|---|
Fórmula molecular |
C13H8Br2N2O4 |
Peso molecular |
416.02 g/mol |
Nombre IUPAC |
4-bromo-1-[(4-bromo-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
Clave InChI |
DCPDIHIPJHWBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
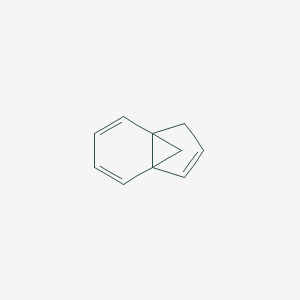

![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
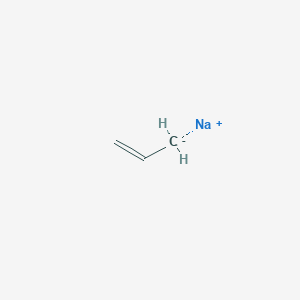
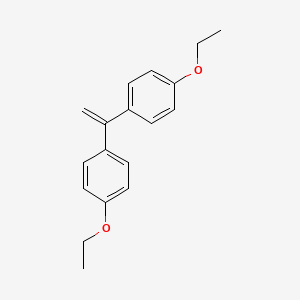

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)


